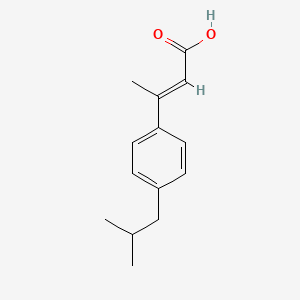![molecular formula C26H48FeN4P2 B12055777 1,1'-Bis[bis(diethylamino)phosphino]ferrocene CAS No. 142691-71-2](/img/structure/B12055777.png)
1,1'-Bis[bis(diethylamino)phosphino]ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis[bis(diethylamino)phosphino]ferrocene is a complex organophosphorus compound featuring a ferrocene core. This compound is notable for its unique structure, which includes two phosphino groups each substituted with diethylamino groups. The ferrocene core imparts stability and unique electronic properties, making it valuable in various chemical applications, particularly as a ligand in catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[bis(diethylamino)phosphino]ferrocene typically involves the reaction of ferrocene with chlorophosphines followed by substitution with diethylamine. A common synthetic route is as follows:
Preparation of Chlorophosphine Intermediate: Ferrocene is reacted with chlorophosphine (e.g., chlorodiphenylphosphine) in the presence of a base such as triethylamine.
Substitution with Diethylamine: The chlorophosphine intermediate is then treated with diethylamine to replace the chlorine atoms with diethylamino groups.
The reaction conditions generally require an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of 1,1’-Bis[bis(diethylamino)phosphino]ferrocene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis[bis(diethylamino)phosphino]ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to ferrocene from ferrocenium.
Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the ferrocene compound.
Substitution: Formation of new phosphino derivatives with different substituents.
Applications De Recherche Scientifique
1,1’-Bis[bis(diethylamino)phosphino]ferrocene has diverse applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential in bioorganometallic chemistry, including enzyme mimetics and drug delivery systems.
Medicine: Explored for its anticancer properties and as a component in diagnostic imaging agents.
Industry: Utilized in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 1,1’-Bis[bis(diethylamino)phosphino]ferrocene exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing their electronic properties and reactivity. This coordination can facilitate various catalytic processes, including bond formation and cleavage. The ferrocene core provides stability and electron-donating properties, enhancing the overall efficiency of the catalytic system.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with diphenylphosphino groups.
1,1’-Bis(dicyclohexylphosphino)ferrocene: Features dicyclohexylphosphino groups, offering different steric and electronic properties.
Uniqueness
1,1’-Bis[bis(diethylamino)phosphino]ferrocene is unique due to its diethylamino substituents, which provide distinct electronic and steric effects compared to other phosphino derivatives. This uniqueness makes it particularly effective in specific catalytic applications where these properties are advantageous.
Propriétés
Numéro CAS |
142691-71-2 |
|---|---|
Formule moléculaire |
C26H48FeN4P2 |
Poids moléculaire |
534.5 g/mol |
InChI |
InChI=1S/2C13H24N2P.Fe/c2*1-5-14(6-2)16(15(7-3)8-4)13-11-9-10-12-13;/h2*9-12H,5-8H2,1-4H3; |
Clé InChI |
NXWJNPUBBUBMBN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P([C]1[CH][CH][CH][CH]1)N(CC)CC.CCN(CC)P([C]1[CH][CH][CH][CH]1)N(CC)CC.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



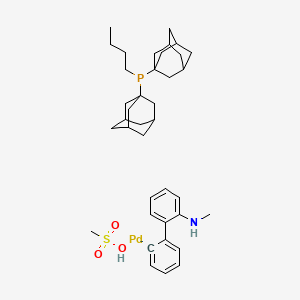
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
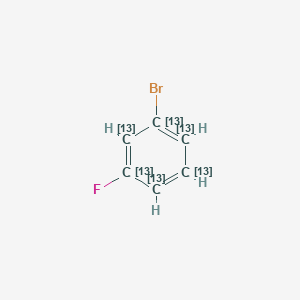
![5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)

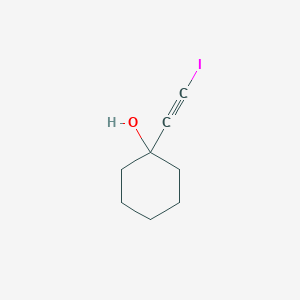

![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
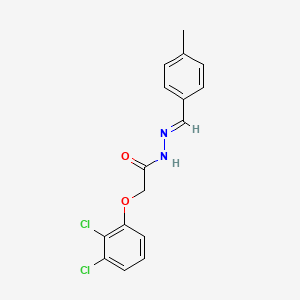
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)
